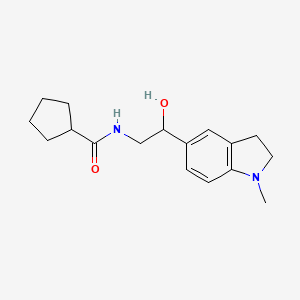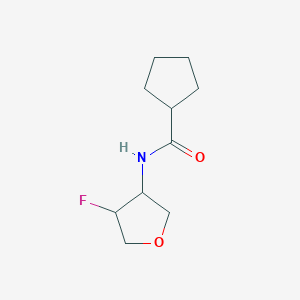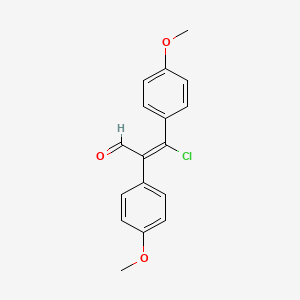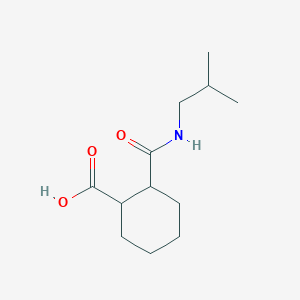
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopentanecarboxamide, also known as CPI-613, is a novel anticancer agent that has been extensively studied in recent years. It is a small molecule drug that targets the mitochondrial tricarboxylic acid (TCA) cycle, a key metabolic pathway in cancer cells.
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been found to have anti-inflammatory properties. This makes them potentially useful in the treatment of conditions characterized by inflammation .
Anticancer Activity
Indole derivatives have been shown to have anticancer activity. This suggests that they could be used in the development of new cancer treatments .
Anti-HIV Activity
Indole derivatives have been reported to have anti-HIV activity. This suggests that they could be used in the development of new treatments for HIV .
Antioxidant Activity
Indole derivatives have been found to have antioxidant activity. This means that they could potentially be used to combat oxidative stress, which is implicated in various diseases .
Antimicrobial Activity
Indole derivatives have been reported to have antimicrobial activity. This suggests that they could be used in the development of new antimicrobial agents .
Antitubercular Activity
Indole derivatives have been found to have antitubercular activity. This suggests that they could be used in the development of new treatments for tuberculosis .
Antidiabetic Activity
Indole derivatives have been reported to have antidiabetic activity. This suggests that they could be used in the development of new treatments for diabetes .
Mecanismo De Acción
Target of action
Indole derivatives are known to bind with high affinity to multiple receptors
Mode of action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . Without specific information on the targets of “N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopentanecarboxamide” or “N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]cyclopentanecarboxamide”, it’s difficult to say how this compound interacts with its targets.
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways, again depending on the specific compound and its targets
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely. Factors such as the compound’s structure, formulation, route of administration, and individual patient characteristics can all influence these properties
Result of action
The molecular and cellular effects of indole derivatives can include a variety of outcomes, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Action environment
Environmental factors can influence the action, efficacy, and stability of a compound. These can include factors such as temperature, pH, presence of other compounds, and individual patient characteristics
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-19-9-8-13-10-14(6-7-15(13)19)16(20)11-18-17(21)12-4-2-3-5-12/h6-7,10,12,16,20H,2-5,8-9,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXNVWRILZRITF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2683911.png)



![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate](/img/structure/B2683919.png)


![Methyl 2-[(3-nitropyridin-2-yl)amino]propanoate](/img/structure/B2683924.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxyacetamide](/img/structure/B2683925.png)
![3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B2683926.png)


![5-Chloro-6-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2683932.png)
